molecular formula C9H20N2O2S B13092846 1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine

1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine

Cat. No.: B13092846
M. Wt: 220.33 g/mol
InChI Key: JWTVTSTZADFKAC-UHFFFAOYSA-N
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Description

1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine typically involves the reaction of N-methylpiperidin-4-amine with isopropylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Isopropylsulfonyl)-N-ethylpiperidin-4-amine
  • 1-(Isopropylsulfonyl)-N-propylpiperidin-4-amine
  • 1-(Isopropylsulfonyl)-N-butylpiperidin-4-amine

Uniqueness

1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine is unique due to its specific structural features, such as the isopropylsulfonyl group and the N-methyl substitution. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H20N2O2S

Molecular Weight

220.33 g/mol

IUPAC Name

N-methyl-1-propan-2-ylsulfonylpiperidin-4-amine

InChI

InChI=1S/C9H20N2O2S/c1-8(2)14(12,13)11-6-4-9(10-3)5-7-11/h8-10H,4-7H2,1-3H3

InChI Key

JWTVTSTZADFKAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)NC

Origin of Product

United States

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